

# In-depth Technical Guide: Tetrahydro-2H-pyran-3-amine

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## Compound of Interest

Compound Name: *tetrahydro-2H-pyran-3-amine*

Cat. No.: *B052083*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tetrahydro-2H-pyran-3-amine**, a versatile building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role in the development of novel therapeutics, particularly as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) and an agonist of the Apelin (APJ) receptor.

## Chemical Identification and Properties

**Tetrahydro-2H-pyran-3-amine** is a cyclic amine that exists as a racemic mixture and as individual enantiomers. The hydrochloride salts of the enantiomers are common in commercial and research applications.

Table 1: Chemical Identification of **Tetrahydro-2H-pyran-3-amine** and its Salts

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol )
Tetrahydro-2H-pyran-3-amine (racemate)	120811-32-7	C <sub>5</sub> H <sub>11</sub> NO	101.15[1]
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride	1245724-46-2	C <sub>5</sub> H <sub>12</sub> ClNO	137.61[2]
(R)-Tetrahydro-2H-pyran-3-amine hydrochloride	1071829-82-7	C <sub>5</sub> H <sub>12</sub> ClNO	137.61
Tetrahydro-2H-pyran-3-amine hydrochloride (unspecified chirality)	675112-58-0	C <sub>5</sub> H <sub>12</sub> ClNO	137.61

Table 2: Physicochemical Properties

Property	Racemic Tetrahydro-2H- pyran-3-amine	(S)-Tetrahydro-2H- pyran-3-amine hydrochloride	(R)-Tetrahydro-2H- pyran-3-amine hydrochloride
Physical Form	Liquid[3]	White crystalline powder	Solid
Boiling Point	151.4±33.0 °C (Predicted)[3]	Not available	Not available
Melting Point	Not available	198-202 °C (decomposes)	Not available
Density	0.962±0.06 g/cm <sup>3</sup> (Predicted)[3]	Not available	Not available
pKa	9.97±0.20 (Predicted) [3]	Not available	Not available
Storage	2-8°C, protect from light[3]	Room temperature, under inert atmosphere	Room temperature

Table 3: Spectral Data

Spectrum Type	Racemic Tetrahydro-2H-pyran-3-amine	(S)-Tetrahydro-2H-pyran-3-amine hydrochloride	(R)-Tetrahydro-2H-pyran-3-amine hydrochloride
<sup>1</sup> H NMR	Data not available in search results.	Data not available in search results.	Data not available in search results.
<sup>13</sup> C NMR	Data not available in search results.	Data not available in search results.	Data not available in search results.
IR (Infrared)	Characteristic peaks expected for a primary amine (N-H stretch ~3300-3500 cm <sup>-1</sup> , N-H bend ~1590-1650 cm <sup>-1</sup> ) and a cyclic ether (C-O stretch ~1050-1150 cm <sup>-1</sup> ).	Similar to the free base with additional peaks corresponding to the hydrochloride salt.	Similar to the free base with additional peaks corresponding to the hydrochloride salt.
Mass Spec (MS)	Expected m/z for [M+H] <sup>+</sup> : 102.0919	Expected m/z for the free base [M+H] <sup>+</sup> : 102.0919	Expected m/z for the free base [M+H] <sup>+</sup> : 102.0919

## Experimental Protocols

### Synthesis of Racemic Tetrahydro-2H-pyran-3-amine

A common synthetic route to **tetrahydro-2H-pyran-3-amine** involves the reduction of a corresponding oxime or the amination of a hydroxyl precursor. The following is a generalized protocol based on common organic synthesis techniques.

Step 1: Synthesis of Tetrahydro-2H-pyran-3-one Tetrahydro-2H-pyran-3-one can be prepared through the oxidation of the corresponding alcohol, tetrahydro-2H-pyran-3-ol.

- Materials: Tetrahydro-2H-pyran-3-ol, pyridinium chlorochromate (PCC), dichloromethane (DCM).
- Procedure:

- Dissolve tetrahydro-2H-pyran-3-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Add PCC in one portion and stir the mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
- Concentrate the filtrate under reduced pressure to yield tetrahydro-2H-pyran-3-one.

Step 2: Oximation of Tetrahydro-2H-pyran-3-one The ketone is then converted to its oxime.

- Materials: Tetrahydro-2H-pyran-3-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
- Procedure:
  - Dissolve tetrahydro-2H-pyran-3-one in a mixture of ethanol and water.
  - Add hydroxylamine hydrochloride and sodium acetate to the solution.
  - Stir the mixture at room temperature and monitor by TLC.
  - Once the reaction is complete, remove the ethanol under reduced pressure.
  - Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
  - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the oxime.

Step 3: Reduction of the Oxime to **Tetrahydro-2H-pyran-3-amine** The final step is the reduction of the oxime to the primary amine.

- Materials: Tetrahydro-2H-pyran-3-one oxime, lithium aluminum hydride ( $\text{LiAlH}_4$ ) or sodium borohydride ( $\text{NaBH}_4$ ) with a catalyst, anhydrous tetrahydrofuran (THF) or ethanol.
- Procedure (using  $\text{LiAlH}_4$ ):

- In a flame-dried round-bottom flask under an inert atmosphere, suspend  $\text{LiAlH}_4$  in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of the oxime in anhydrous THF to the  $\text{LiAlH}_4$  suspension.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
- Filter the resulting precipitate and wash with THF.
- Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic **tetrahydro-2H-pyran-3-amine**.

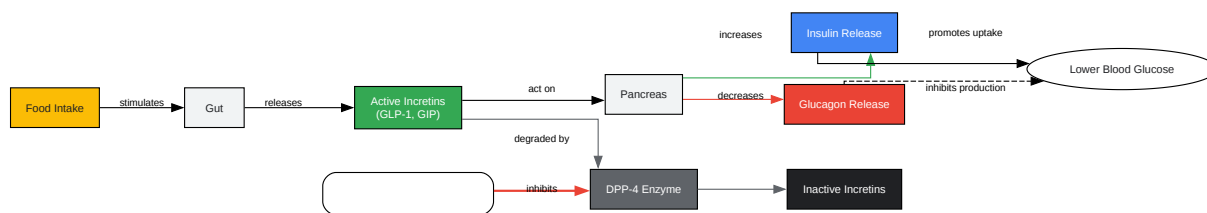
Note: Enantioselective synthesis of (R)- and (S)-**tetrahydro-2H-pyran-3-amine** can be achieved through various methods, including chiral resolution of the racemate or asymmetric synthesis, often employing chiral catalysts or auxiliaries. Detailed protocols for these specific syntheses are highly proprietary and typically found in patent literature.

## Role in Drug Development and Signaling Pathways

**Tetrahydro-2H-pyran-3-amine** and its derivatives are significant pharmacophores in modern drug discovery, notably targeting enzymes and G-protein coupled receptors.

### Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of **tetrahydro-2H-pyran-3-amine** have been developed as potent and selective inhibitors of DPP-4, a key enzyme in glucose homeostasis.<sup>[4]</sup> Inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).<sup>[5][6][7][8]</sup> This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making DPP-4 inhibitors a valuable therapeutic class for type 2 diabetes.<sup>[5][6][7][8]</sup>



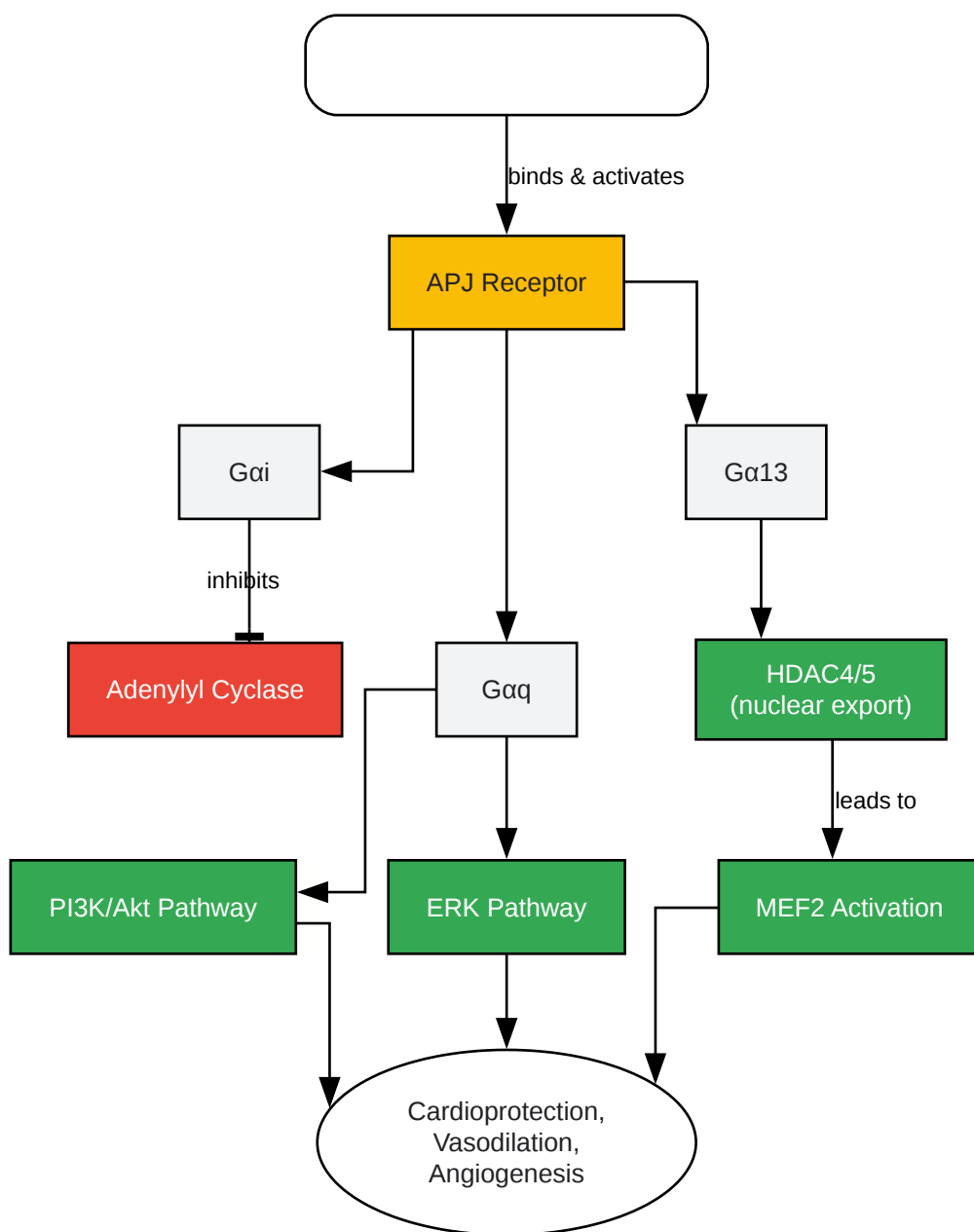
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### DPP-4 Inhibition Pathway

## Apelin (APJ) Receptor Agonism

Certain derivatives of **tetrahydro-2H-pyran-3-amine** have been identified as agonists for the Apelin receptor (APJ), a G-protein coupled receptor involved in cardiovascular regulation.[9] The apelin/APJ system plays a role in various physiological processes, including blood pressure control, cardiac contractility, and angiogenesis.[10][11] Agonists of the APJ receptor are being investigated as potential therapeutics for cardiovascular diseases such as heart failure.[9]

The APJ receptor can signal through multiple G-protein pathways, primarily G $\alpha_i$  and G $\alpha_q$ , leading to the activation of downstream effectors like PI3K/Akt and ERK.[10][12] It can also signal through a G $\alpha_{13}$ -dependent pathway, influencing transcription factors such as MEF2.[13]



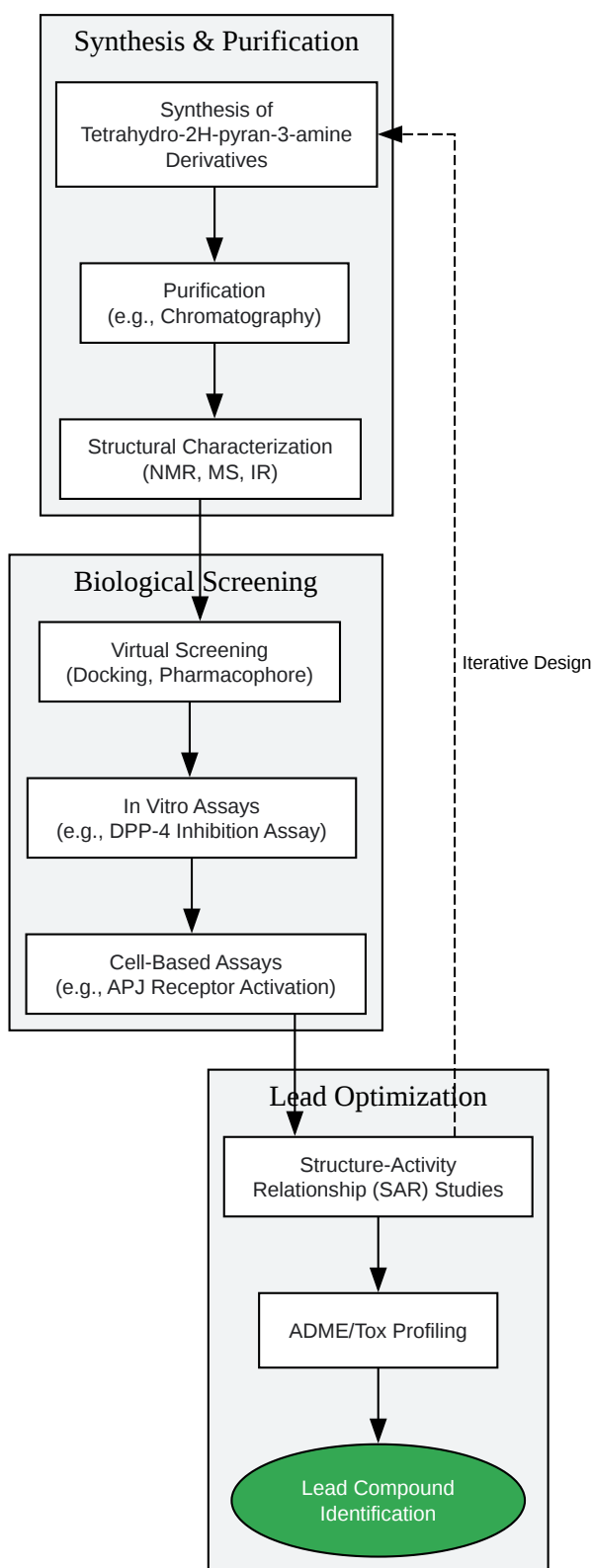
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### APJ Receptor Signaling

## Experimental Workflow: Synthesis and Screening

The development of novel drugs based on the **tetrahydro-2H-pyran-3-amine** scaffold typically follows a structured workflow from initial synthesis to biological evaluation.





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### Drug Discovery Workflow

This workflow illustrates the iterative process of designing, synthesizing, and testing new chemical entities.<sup>[14][15][16]</sup> Virtual screening can be employed to predict the binding affinity of designed molecules to the target protein.<sup>[14][15]</sup> Synthesized compounds are then subjected to in vitro and cell-based assays to determine their biological activity. The data from these assays inform structure-activity relationship (SAR) studies, guiding the design of more potent and selective compounds. Promising candidates undergo ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties, ultimately leading to the identification of a lead compound for further preclinical and clinical development.

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